![molecular formula C6H10N4 B2925092 rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine CAS No. 1909293-79-3](/img/structure/B2925092.png)

rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

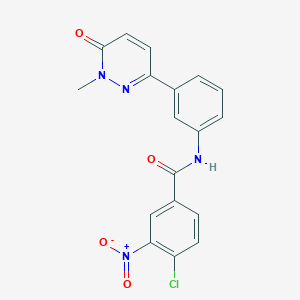

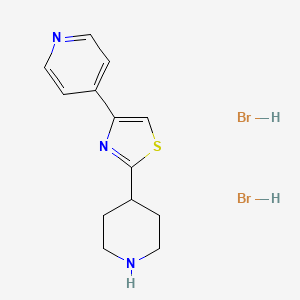

Rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative, and its synthesis method involves the reaction of 2-methylcyclopropylamine with sodium azide and copper(I) iodide. The resulting compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Wissenschaftliche Forschungsanwendungen

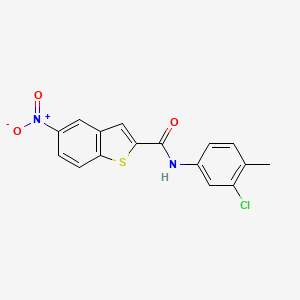

Synthesis and Antimicrobial Activities

Research by Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, including structures similar to "rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine". These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these synthesized compounds displayed significant antimicrobial activities against test microorganisms, highlighting their potential application in antimicrobial drug development (Bektaş et al., 2007).

Polymer-Supported Quenching Reagents

In a study conducted by R. J. C. and J. C. Hodges (1997), the preparation and application of polymer-supported derivatives of tris(2-aminoethyl)amine were discussed. These polymeric reagents were used to quench excess reactants and remove impurities from crude reaction products in solution-phase syntheses, including those involving triazoles. This methodology provides a streamlined approach for purifying reaction products in chemical syntheses, potentially including those related to triazoles (R. J. C. and J. C. Hodges, 1997).

Synthesis and Reactions of Carbamoyl Carbonyl Complexes

A study by Angelici and Kruse (1970) focused on the synthesis and reactions of carbamoyl carbonyl complexes of rhenium(I), involving reactions with primary and secondary aliphatic amines. While not directly studying this compound, this research contributes to understanding the broader chemical behavior of similar amines and their potential applications in organometallic chemistry (Angelici & Kruse, 1970).

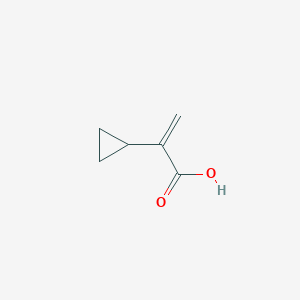

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a process relevant to the synthesis of compounds like this compound. This method preserves enantiomeric purity and can be applied in the synthesis of complex organic compounds, demonstrating the versatility of triazole derivatives in organic synthesis (Lifchits & Charette, 2008).

Eigenschaften

IUPAC Name |

5-[(1R,2R)-2-methylcyclopropyl]-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-2-4(3)5-8-6(7)10-9-5/h3-4H,2H2,1H3,(H3,7,8,9,10)/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILLLQJMOROSSS-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![N-[(4-Aminopyrimidin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2925020.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)

![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)